molecular formula C6H2BrFN2 B1381738 4-Bromo-2-fluoronicotinonitrile CAS No. 1240620-65-8

4-Bromo-2-fluoronicotinonitrile

Cat. No.: B1381738
CAS No.: 1240620-65-8
M. Wt: 201 g/mol
InChI Key: JLNBAYVZPLFVQM-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoronicotinonitrile is an organic compound with the molecular formula C6H2BrFN2. It is a derivative of nicotinonitrile, characterized by the presence of bromine and fluorine atoms on the pyridine ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

4-Bromo-2-fluoronicotinonitrile can be synthesized through various methods. One common synthetic route involves the bromination and fluorination of nicotinonitrile. The reaction typically employs reagents such as N-bromosuccinimide for bromination and a fluorinating agent like Selectfluor for fluorination. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Chemical Reactions Analysis

4-Bromo-2-fluoronicotinonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

Scientific Research Applications

4-Bromo-2-fluoronicotinonitrile is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoronicotinonitrile largely depends on its use in specific reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

4-Bromo-2-fluoronicotinonitrile can be compared to other halogenated nicotinonitriles, such as:

    4-Chloro-2-fluoronicotinonitrile: Similar in structure but with a chlorine atom instead of bromine.

    4-Bromo-2-chloronicotinonitrile: Contains both bromine and chlorine atoms.

    4-Iodo-2-fluoronicotinonitrile: Features an iodine atom in place of bromine.

The uniqueness of this compound lies in its specific halogen substitution pattern, which can influence its reactivity and suitability for certain synthetic applications .

Properties

IUPAC Name

4-bromo-2-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNBAYVZPLFVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240620-65-8
Record name 4-bromo-2-fluoropyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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